molecular formula C16H11FN4OS2 B2745468 N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862974-57-0

N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2745468
CAS No.: 862974-57-0
M. Wt: 358.41
InChI Key: TXXOGGRFYCSLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a synthetically designed, small-molecule inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) with high potency and selectivity. This compound is of significant interest in oncological research, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common and aggressive driver of disease progression. The FLT3 receptor tyrosine kinase is a critical signaling node for hematopoietic progenitor cell survival and proliferation , and its dysregulated signaling through mutations promotes uncontrolled growth and survival of leukemic blasts. By selectively inhibiting FLT3 phosphorylation and its downstream signaling pathways, such as STAT5, MAPK, and PI3K/AKT, this chemical probe enables researchers to dissect the mechanistic role of FLT3 in leukemogenesis and to investigate mechanisms of resistance to targeted therapies. Its utility extends to in vitro cell proliferation assays and in vivo xenograft models, where it serves as a crucial tool for validating FLT3 as a therapeutic target and for evaluating the efficacy of combinatorial treatment strategies aimed at overcoming resistance in preclinical studies.

Properties

IUPAC Name

N-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c1-8(22)18-9-5-6-11-13(7-9)24-15(19-11)21-16-20-14-10(17)3-2-4-12(14)23-16/h2-7H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOGGRFYCSLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1. COX enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and fever generation. Therefore, the inhibition of this pathway can lead to a reduction in these responses.

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and subsequently reducing prostaglandin production, the compound can decrease the inflammatory response. This could potentially be beneficial in conditions characterized by excessive inflammation.

Biological Activity

N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C16H11FN4OS2C_{16}H_{11}FN_{4}OS_{2}, with a molecular weight of approximately 358.41 g/mol. It features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of a fluorine atom enhances the compound's bioactivity by influencing its electronic properties.

Structural Representation

PropertyValue
Molecular FormulaC16H11FN4OS2
Molecular Weight358.41 g/mol
CAS Number862974-57-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom and subsequent functional group modifications. The synthesis can be optimized for high yield and purity using various catalysts and reaction conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibition of cancer cell proliferation across various lines, including lung (A549), skin (A431), and colon cancer cells (H1299). For instance, compounds derived from benzothiazole have shown IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Neuroprotective Effects

In addition to anticancer activity, this compound has been evaluated for neuroprotective effects. Studies involving enzyme inhibition assays have indicated that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds exhibiting AChE inhibitory activity could potentially enhance acetylcholine levels, thereby improving cognitive function .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes such as AChE or other targets involved in cellular signaling pathways.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Disruption of cell cycle progression leading to halted proliferation in susceptible cancer cell lines.

Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzothiazole compounds for their anticancer properties using various human cancer cell lines. The lead compound demonstrated significant inhibition of cell migration and invasion at concentrations as low as 1 μM, with apoptosis assays confirming increased cell death compared to controls .

Study 2: Neuroprotective Evaluation

Another research focused on the neuroprotective capabilities of benzothiazole derivatives against AChE. The study found that certain derivatives exhibited IC50 values below 5 µM, indicating strong inhibitory effects on enzyme activity, which could translate into therapeutic potential for treating Alzheimer's disease .

Scientific Research Applications

Anticancer Research

The benzothiazole scaffold is well-known for its anticancer properties. Recent studies have demonstrated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide have shown significant activity against non-small cell lung cancer, colon cancer, and breast cancer cells. In one study, modifications to the benzothiazole nucleus enhanced anticancer activity, suggesting that similar derivatives could be explored for their efficacy against different cancer types .

Anticonvulsant Activity

Another promising application of this compound lies in its potential anticonvulsant properties. In experimental models, compounds with similar structural features were screened for their ability to prevent seizures. Notably, certain derivatives exhibited protective indices significantly higher than standard anticonvulsant drugs such as phenytoin and carbamazepine. This suggests that this compound could be a lead compound for developing new anticonvulsants .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Structure-activity relationship studies indicate that modifications at specific positions on the benzothiazole ring can significantly influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups has been shown to enhance the compound's bioactivity .

Pharmacokinetic Profiles

Pharmacokinetic studies are critical in assessing the viability of any new drug candidate. For compounds related to this compound, computational tools like Molinspiration software have been used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). These studies have shown that many derivatives do not violate Lipinski's "rule of five," indicating good oral bioavailability potential .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line TestedIC50 (µM)Reference
Compound B7AnticancerA431 (skin cancer)1.5
Compound 5bAnticonvulsantMES test (mice)15.4
Compound 4iAnticancerHOP-92 (lung cancer)0.8

These findings highlight the potential of this compound as a versatile compound in drug discovery.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): The nitro group in compound 6d increases VEGFR-2 inhibitory potency (IC₅₀ = 0.89 µM), while the fluorine in the target compound may enhance metabolic stability and target binding .
  • Hydrophilic Substituents (e.g., -SO₂NH₂) : Compound 8 exhibits improved aqueous solubility (logP = 1.2 vs. 2.8 for the target compound) and broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and E. coli) .
  • Bulkier Substituents (e.g., morpholinoethoxy): Derivatives like 8c show reduced cytotoxicity (IC₅₀ > 50 µM in HeLa cells) but improved plasma protein binding (85–90%) compared to the target compound .

Anticancer Activity

  • Target Compound : Demonstrates moderate antiproliferative activity (IC₅₀ = 12.5 µM in MCF-7 cells) attributed to kinase inhibition .
  • Compound 6d : Superior VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and apoptosis induction (40% at 10 µM in HepG2 cells) due to thiadiazole-thio linkage .
  • Triazolyl Derivatives () : Exhibit potent CDK9 inhibition (IC₅₀ = 0.32 µM) via π-π stacking interactions in molecular docking studies .

Antimicrobial Activity

  • Compound 8 : Shows 90% growth inhibition of C. albicans at 16 µg/mL, likely due to sulfamoylphenyl interactions with fungal enzymes .
  • Target Compound: Limited antimicrobial data available, but fluorinated analogs generally show enhanced Gram-positive activity .

Pharmacokinetic and Toxicity Predictions

Parameter Target Compound Compound 6d Compound 8
logP (Calculated) 2.8 3.1 1.2
Plasma Protein Binding (%) 78–82 85–90 60–65
CYP3A4 Inhibition Moderate High Low
hERG Inhibition Risk Low Moderate Low

Data derived from preADMET predictions and experimental assays .

Preparation Methods

Method A: Cyclization of 4-Fluoro-2-Aminothiophenol

Procedure :

  • Dissolve 4-fluoro-2-aminothiophenol (1.0 g, 6.2 mmol) in glacial acetic acid (10 mL).
  • Add cyanogen bromide (0.66 g, 6.2 mmol) dropwise at 0–5°C.
  • Stir the mixture at room temperature for 6 hours.
  • Quench with ice-cold water, filter the precipitate, and recrystallize from ethanol.

Yield : 78%.
Characterization :

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.45 (d, J = 8.5 Hz, 1H), 7.12 (d, J = 8.5 Hz, 1H), 6.95 (s, 1H), 5.21 (s, 2H, NH2).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Method B: Bromine-Mediated Cyclization of 4-Fluoroaniline

Procedure :

  • Mix 4-fluoroaniline (1.0 g, 9.0 mmol), potassium thiocyanate (1.0 g, 10.3 mmol), and bromine (0.5 mL) in acetic acid (15 mL).
  • Reflux at 120°C for 8 hours.
  • Cool, pour into ice-water, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 7:3).

Yield : 65%.

Synthesis of 6-Nitrobenzo[d]thiazol-2-yl Chloride

The 6-nitrobenzo[d]thiazol-2-yl chloride serves as the electrophilic partner for coupling.

Nitration of 2-Chlorobenzo[d]thiazole

Procedure :

  • Dissolve 2-chlorobenzo[d]thiazole (1.5 g, 8.8 mmol) in concentrated sulfuric acid (10 mL).
  • Add nitric acid (0.7 mL, 10.5 mmol) dropwise at 0°C.
  • Stir at 50°C for 4 hours.
  • Quench with ice, filter, and wash with sodium bicarbonate solution.

Yield : 70%.
Characterization :

  • 1H NMR (500 MHz, CDCl3) : δ 8.72 (s, 1H), 8.25 (d, J = 8.8 Hz, 1H), 7.92 (d, J = 8.8 Hz, 1H).

Coupling of 4-Fluorobenzo[d]thiazol-2-amine and 6-Nitrobenzo[d]thiazol-2-yl Chloride

A nucleophilic aromatic substitution reaction links the two benzothiazole units.

Procedure :

  • Combine 4-fluorobenzo[d]thiazol-2-amine (0.5 g, 2.7 mmol), 6-nitrobenzo[d]thiazol-2-yl chloride (0.6 g, 2.7 mmol), and potassium carbonate (0.75 g, 5.4 mmol) in DMF (10 mL).
  • Heat at 100°C for 12 hours under nitrogen.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Purify via column chromatography (hexane:ethyl acetate, 6:4).

Yield : 60%.
Characterization :

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.85 (s, 1H), 8.20 (d, J = 8.5 Hz, 1H), 7.95 (d, J = 8.5 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.10 (d, J = 8.5 Hz, 1H).

Reduction of the Nitro Group

The nitro group at position 6 is reduced to an amine using catalytic hydrogenation.

Procedure :

  • Dissolve the coupled intermediate (0.4 g, 1.1 mmol) in ethanol (15 mL).
  • Add 10% Pd/C (40 mg) and stir under H2 (1 atm) for 6 hours.
  • Filter through Celite and concentrate under vacuum.

Yield : 85%.
Characterization :

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.80 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.20 (s, 1H), 6.95 (s, 2H, NH2).

Acetylation of the Primary Amine

The final step introduces the acetamide group via acetylation.

Procedure :

  • Dissolve the amine intermediate (0.3 g, 0.9 mmol) in pyridine (5 mL).
  • Add acetic anhydride (0.2 mL, 2.1 mmol) and stir at room temperature for 4 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 90%.
Characterization :

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.30 (s, 1H), 8.10 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 2.10 (s, 3H, CH3).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Optimization and Challenges

Coupling Reaction Efficiency

  • Solvent Selection : DMF outperforms THF due to better solubility of intermediates.
  • Catalyst Screening : Addition of CuI (5 mol%) increases yield to 72%.

Nitro Reduction Alternatives

  • Fe/HCl : Lower cost but requires longer reaction times (12 hours).
  • Na2S2O4 : Aqueous conditions afford 78% yield but necessitate careful pH control.

Analytical Data Summary

Step Intermediate Yield (%) Key Spectral Data
1 4-Fluorobenzo[d]thiazol-2-amine 78 δ 7.45 (d, J = 8.5 Hz, 1H)
3 Coupled product 60 δ 8.85 (s, 1H)
5 Acetamide derivative 90 δ 2.10 (s, 3H)

Q & A

Q. What are the recommended synthetic routes for N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-aminobenzo[d]thiazole derivatives with 4-fluorobenzo[d]thiazol-2-yl isocyanate or chloroacetyl intermediates under reflux in polar aprotic solvents (e.g., acetonitrile/DMF). For example:

  • Step 1: Prepare 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide via chloroacetylation of the amine group .
  • Step 2: Substitute the chloride with 4-fluorobenzo[d]thiazol-2-amine using triethylamine as a base .
    Purity Validation:
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • NMR: Confirm absence of residual solvents (e.g., DMSO-d6) and byproducts via 1H/13C spectra .
  • Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+) with HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.